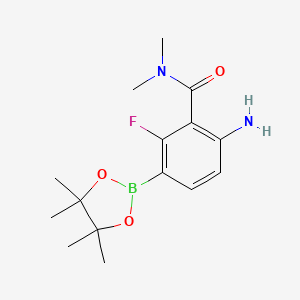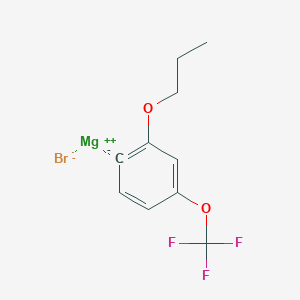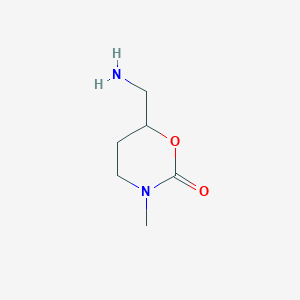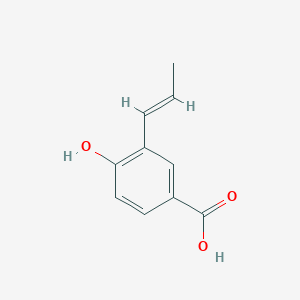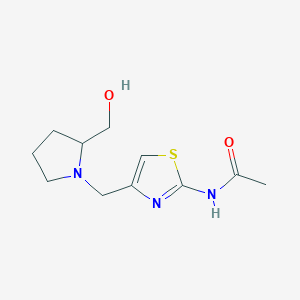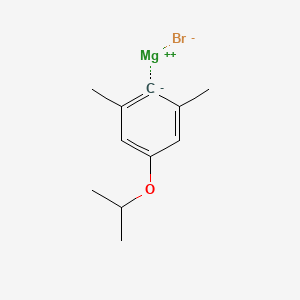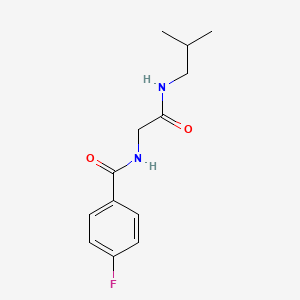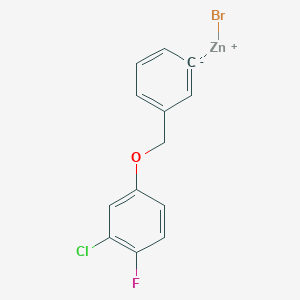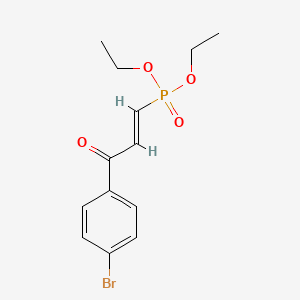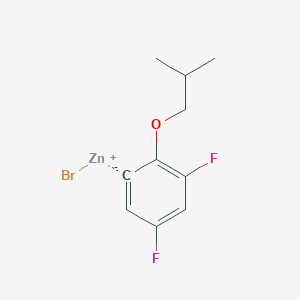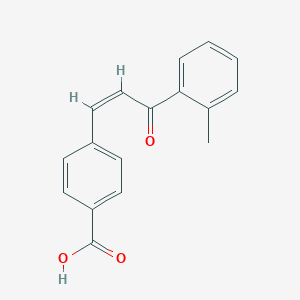
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety and a conjugated enone system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid typically involves the condensation of o-tolualdehyde with 4-formylbenzoic acid under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated enone system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The enone system can be oxidized to form diketones or carboxylic acids.
Reduction: The enone can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, (Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving enones and aromatic acids. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of (Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated enone system can participate in Michael addition reactions, while the aromatic rings can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(E)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid: The E-isomer of the compound, which has different stereochemistry and potentially different reactivity and biological activity.
4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid: A similar compound with a phenyl group instead of an o-tolyl group, which may have different chemical and biological properties.
Uniqueness
(Z)-4-(3-Oxo-3-(o-tolyl)prop-1-en-1-yl)benzoic acid is unique due to its specific stereochemistry and the presence of the o-tolyl group. These features can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C17H14O3 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
4-[(Z)-3-(2-methylphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O3/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(10-7-13)17(19)20/h2-11H,1H3,(H,19,20)/b11-8- |
InChI 键 |
USGAKVCLFQJATR-FLIBITNWSA-N |
手性 SMILES |
CC1=CC=CC=C1C(=O)/C=C\C2=CC=C(C=C2)C(=O)O |
规范 SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


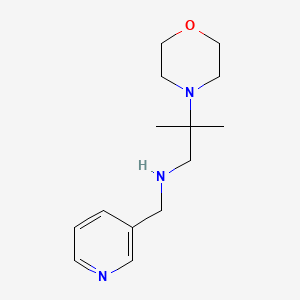
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
